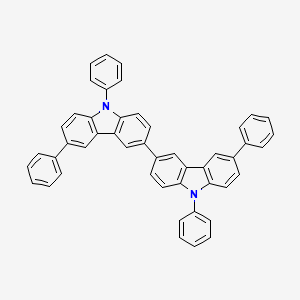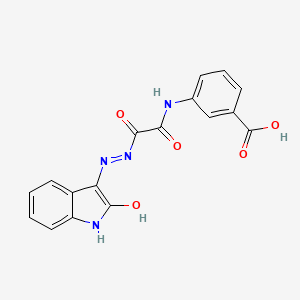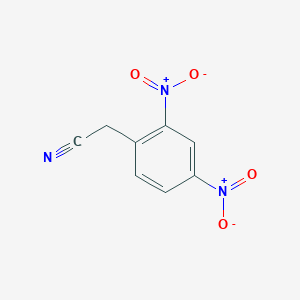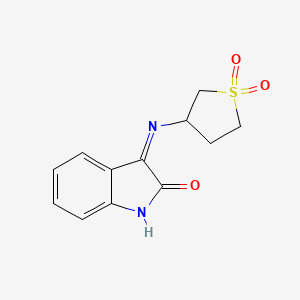![molecular formula C15H14N2O B11711776 2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11711776.png)
2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metil-N'-[(1E)-fenilmetilideno]benzohidrazida es un derivado de hidrazona, una clase de compuestos orgánicos caracterizados por la presencia del grupo funcional R1R2C=NNH2. Las hidrazonas son conocidas por sus versátiles actividades biológicas y están relacionadas con las cetonas y los aldehídos por la sustitución del oxígeno por el grupo funcional –NNH2
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Metil-N'-[(1E)-fenilmetilideno]benzohidrazida normalmente implica la reacción de la hidrazida del ácido 2-metilbenzoico con benzaldehído en presencia de unas gotas de ácido acético glacial. La reacción se lleva a cabo bajo condiciones de reflujo y el producto se purifica por recristalización a partir de etanol .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implica rutas sintéticas similares a las descritas anteriormente, con optimización para la producción a gran escala. Esto puede incluir el uso de reactores de flujo continuo y sistemas de purificación automatizados para aumentar el rendimiento y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Metil-N'-[(1E)-fenilmetilideno]benzohidrazida se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazona en derivados de hidrazina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como los haluros de alquilo y los cloruros de acilo en las reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir derivados de hidrazina. Las reacciones de sustitución generalmente dan como resultado la formación de hidrazonas sustituidas .
Aplicaciones Científicas De Investigación
2-Metil-N'-[(1E)-fenilmetilideno]benzohidrazida tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 2-Metil-N'-[(1E)-fenilmetilideno]benzohidrazida implica su interacción con varios objetivos moleculares y vías:
Actividad Antimicrobiana: El compuesto interrumpe la integridad de la membrana celular de los microorganismos, lo que lleva a la lisis y la muerte celular.
Actividad Antioxidante: Elimina los radicales libres y las especies reactivas de oxígeno, protegiendo las células del daño oxidativo.
Actividad Antiinflamatoria: El compuesto inhibe la producción de citoquinas y enzimas proinflamatorias, reduciendo la inflamación.
Comparación Con Compuestos Similares
Compuestos Similares
2-Metil-N'-[(1E)-1-(4-metilfenil)etilidene]benzohidrazida: Similar en estructura pero con un grupo metilo en el anillo de fenilo.
N'-[(1E)-1-(2-piridil)etilidene]benzohidrazida: Contiene un anillo de piridina en lugar de un anillo de fenilo.
Singularidad
2-Metil-N'-[(1E)-fenilmetilideno]benzohidrazida es único debido a su patrón de sustitución específico y las actividades biológicas resultantes. Su combinación de propiedades antimicrobianas, antioxidantes y antiinflamatorias lo convierte en un compuesto versátil para diversas aplicaciones .
Propiedades
Fórmula molecular |
C15H14N2O |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
N-[(Z)-benzylideneamino]-2-methylbenzamide |
InChI |
InChI=1S/C15H14N2O/c1-12-7-5-6-10-14(12)15(18)17-16-11-13-8-3-2-4-9-13/h2-11H,1H3,(H,17,18)/b16-11- |
Clave InChI |
OGPWPXOUEMTHSD-WJDWOHSUSA-N |
SMILES isomérico |
CC1=CC=CC=C1C(=O)N/N=C\C2=CC=CC=C2 |
SMILES canónico |
CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoate](/img/structure/B11711712.png)
![2-(4-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B11711717.png)



![3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B11711742.png)
![2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B11711750.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11711753.png)

![3-(3-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11711761.png)

![2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole](/img/structure/B11711782.png)
![2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11711784.png)

